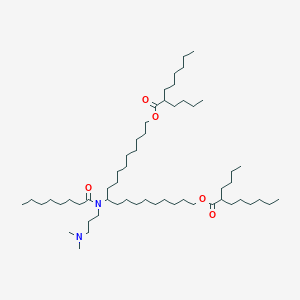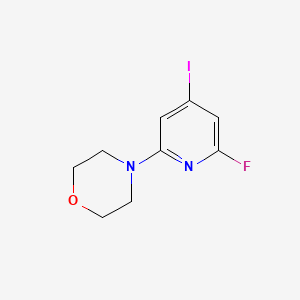
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves multiple steps. The initial step typically includes the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include dimethylamine, octanoyl chloride, and nonadecanedioic acid. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as distillation or chromatography to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: It may be explored for its potential use in drug delivery systems, given its ability to interact with biological membranes.
Industry: It can be used in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
作用机制
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) involves its interaction with molecular targets such as cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. The specific pathways involved depend on the context of its application, such as drug delivery or membrane studies.
相似化合物的比较
Similar Compounds
N-[3-(Dimethylamino)propyl]octadecanamide: This compound shares a similar structure but lacks the nonadecane-1,19-diyl bis(2-butyloctanoate) moiety.
N-[3-(Dimethylamino)propyl]octanamide: Another similar compound with a shorter carbon chain.
Uniqueness
10-(N-(3-(Dimethylamino)propyl)octanamido)nonadecane-1,19-diyl bis(2-butyloctanoate) is unique due to its long carbon chain and the presence of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C56H110N2O5 |
|---|---|
分子量 |
891.5 g/mol |
IUPAC 名称 |
[19-(2-butyloctanoyloxy)-10-[3-(dimethylamino)propyl-octanoylamino]nonadecyl] 2-butyloctanoate |
InChI |
InChI=1S/C56H110N2O5/c1-8-13-18-27-36-46-54(59)58(48-39-47-57(6)7)53(44-34-28-23-21-25-30-37-49-62-55(60)51(40-16-11-4)42-32-19-14-9-2)45-35-29-24-22-26-31-38-50-63-56(61)52(41-17-12-5)43-33-20-15-10-3/h51-53H,8-50H2,1-7H3 |
InChI 键 |
IQFPXNRZNUJTOA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCCCCCCCOC(=O)C(CCCC)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-cyano-1,2-dimethylpropyl)-2-({5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13363398.png)
![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)


![3-[(Ethylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363435.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-acetylphenyl)acetamide](/img/structure/B13363441.png)
![2-((3-Allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13363450.png)
![3-[(Ethylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363456.png)
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363468.png)
